m-Carborane-1-carboxylic Acid
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Overview
Description
m-Carborane-1-carboxylic Acid, also known as 1,7-dicarbadodecaborane-1-carboxylic acid, is a derivative of carborane, a class of compounds composed of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. Carboranes are known for their thermal stability, chemical resistance, and unique three-dimensional aromaticity, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-Carborane-1-carboxylic Acid typically involves the reaction of decaborane with acetylene derivatives under controlled conditions. The process begins with the formation of o-carborane, which is then rearranged to m-carborane at elevated temperatures (400-500°C) under an inert atmosphere . The carboxylation of m-carborane is achieved through the reaction with carbon dioxide in the presence of a strong base, such as sodium hydride, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yields. The final product is purified through crystallization and recrystallization techniques to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
m-Carborane-1-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form carborane carboxylates.
Reduction: Reduction of the carboxylic acid group yields carborane alcohols.
Substitution: The hydrogen atoms on the carborane cage can be substituted with various functional groups, such as halogens, alkyl, and aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation is typically carried out using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Carborane carboxylates.
Reduction: Carborane alcohols.
Substitution: Halogenated carboranes, alkylated carboranes, and arylated carboranes.
Scientific Research Applications
m-Carborane-1-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of m-Carborane-1-carboxylic Acid in biological systems involves its ability to interact with cellular components due to its unique three-dimensional structure and hydrophobic nature. In BNCT, the boron atoms in the carborane cage capture thermal neutrons, leading to the release of high-energy alpha particles that selectively destroy cancer cells . Additionally, the carborane cage can mimic phenyl groups in drug molecules, enhancing their stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
o-Carborane-1-carboxylic Acid: Similar structure but different positional isomer.
p-Carborane-1-carboxylic Acid: Another positional isomer with distinct properties.
Carborane-based esters and amides: Functional derivatives with varied applications.
Uniqueness
m-Carborane-1-carboxylic Acid is unique due to its specific positional isomerism, which imparts distinct chemical and physical properties compared to its o- and p-isomers. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
18581-81-2 |
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Molecular Formula |
C₃H₁₂B₁₀O₂ |
Molecular Weight |
188.24 |
Synonyms |
1,7-Dicarbadodecaborane-1-carboxylic Acid; 1-Carboxy-m-carborane; |
Origin of Product |
United States |
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